1-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Description
1-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Research on the synthesis of thiadiazoles, including compounds structurally related to 1-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, reveals various methodologies for preparing these compounds. For instance, the reaction of phenoxyacetyl chlorides with diazoacetylamides yields α-diazo-β-ketoacetamides, which are cyclized to produce thiadiazoles (Peet & Sunder, 1975). Similarly, synthesis techniques involving Knoevenagel condensation and reactions with thiourea or guanidine have been explored for producing related compounds with antimicrobial and antifungal properties (Prakash et al., 2011; Ibrahim et al., 2011).
Antimicrobial and Antifungal Activities
The synthesized compounds from this category have been extensively studied for their in vitro antibacterial and antifungal activities. For instance, a series of thiazolidine-2,4-diones demonstrated good activity against gram-positive bacteria, highlighting their potential as antimicrobial agents (Prakash et al., 2011). Moreover, the exploration of thiazolidine derivatives for anticancer activity against human breast cancer cell lines signifies the compound's relevance in cancer research (Kumar & Sharma, 2022).
Corrosion Inhibition
Thiazolidinedione derivatives have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid solution. This application is crucial for industrial processes, where corrosion resistance is essential (Yadav et al., 2015).
properties
IUPAC Name |
1-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-12-16(27-20-19-12)17(25)21-9-7-13(8-10-21)22-11-15(24)23(18(22)26)14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBOAJYJHBMYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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